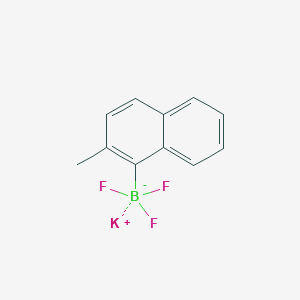
Potassium trifluoro(2-methylnaphthalen-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a boron-containing compound that is often used in various chemical reactions and research applications. This compound is known for its unique properties and reactivity, making it a valuable tool in synthetic chemistry.
Preparation Methods
The synthesis of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide typically involves the reaction of 2-methylnaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is usually purified through recrystallization or other purification techniques to achieve the desired purity .
Chemical Reactions Analysis
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: This compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide involves the interaction of the boron atom with various molecular targets. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Potassium trifluoro(2-methylnaphthalen-1-yl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro(naphthalen-1-yl)boranuide: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and applications.
Potassium 2-methoxyphenyltrifluoroborate: This compound contains a methoxy group instead of a methyl group, leading to different chemical properties and uses.
The uniqueness of potassium trifluoro(2-methylnaphthalen-1-yl)boranuide lies in its specific structure, which imparts distinct reactivity and makes it suitable for particular applications in synthetic chemistry and research.
Properties
Molecular Formula |
C11H9BF3K |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methylnaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
InChI Key |
MNHBHLVGKCWDIK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC2=CC=CC=C12)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


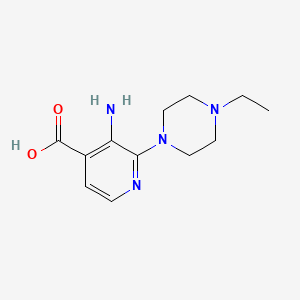
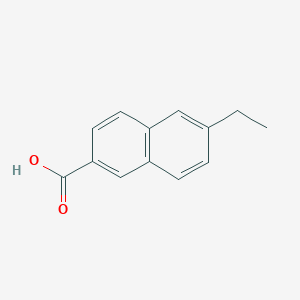
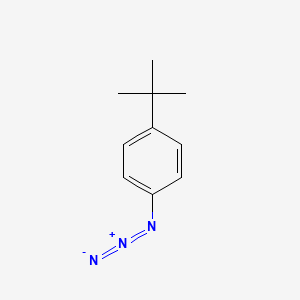
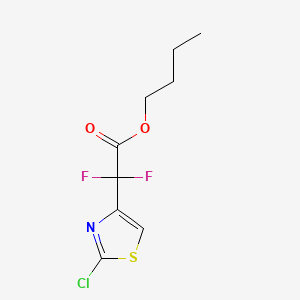
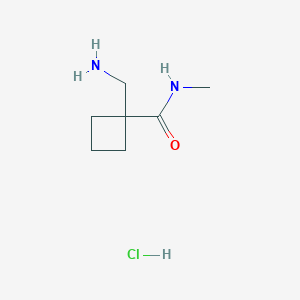
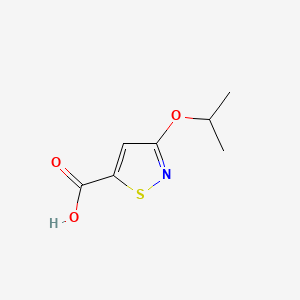
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
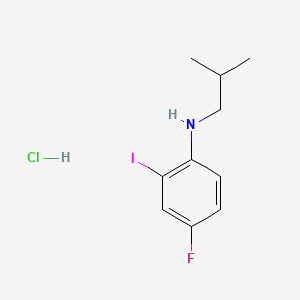
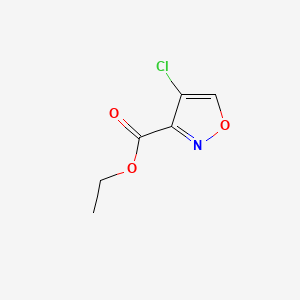

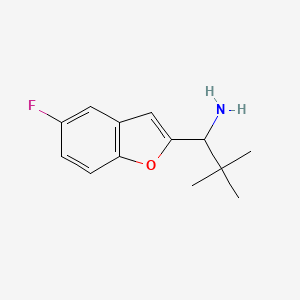
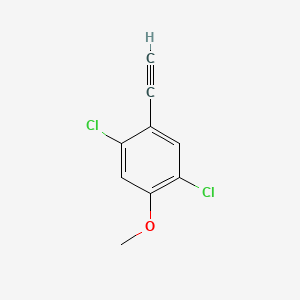
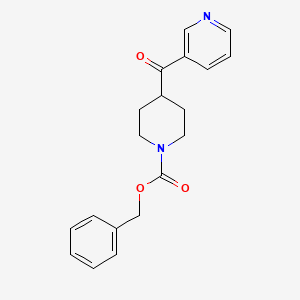
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
